molecular formula C29H23Cl2N2NaO7S B608573 Lifitegrast sodium CAS No. 1119276-80-0

Lifitegrast sodium

Cat. No.: B608573
CAS No.: 1119276-80-0
M. Wt: 637.5 g/mol
InChI Key: BPWOKOSRORLLIN-BQAIUKQQSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lifitegrast sodium involves multiple steps, starting from readily available starting materialsThe final step involves the sulfonation of the phenylalanine derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to achieve high yields and purity. This includes the use of specific catalysts, solvents, and reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Lifitegrast sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Lifitegrast sodium has several scientific research applications, including:

Mechanism of Action

Lifitegrast sodium exerts its effects by binding to the integrin lymphocyte function-associated antigen-1 (LFA-1) on the surface of leukocytes. This binding prevents the interaction between LFA-1 and intercellular adhesion molecule-1 (ICAM-1), which is overexpressed in corneal and conjunctival tissues in dry eye disease. By blocking this interaction, this compound reduces T-cell activation, migration, and the release of proinflammatory cytokines, thereby alleviating inflammation and symptoms of dry eye disease .

Comparison with Similar Compounds

    Ciclosporin: Another medication used for dry eye disease, but it works by inhibiting calcineurin and reducing T-cell activation.

    Tacrolimus: Similar to ciclosporin, it inhibits calcineurin and is used for various inflammatory conditions.

    Pimecrolimus: A calcineurin inhibitor used for inflammatory skin conditions

Uniqueness of Lifitegrast Sodium: this compound is unique in its mechanism of action as an integrin antagonist, specifically targeting the LFA-1/ICAM-1 interaction. This targeted approach allows for a more specific reduction in inflammation compared to other compounds that broadly inhibit T-cell activation .

Properties

IUPAC Name

sodium;(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2N2O7S.Na/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18;/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37);/q;+1/p-1/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOKOSRORLLIN-BQAIUKQQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23Cl2N2NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149785
Record name Lifitegrast sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119276-80-0
Record name Lifitegrast sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1119276800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifitegrast sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFITEGRAST SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG18FLP1KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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